Cas no 1435014-27-9 (tert-butyl N-(3-chloro-2-cyanophenyl)carbamate)

Tert-butyl N-(3-chloro-2-cyanophenyl)carbamate is a specialized carbamate derivative used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its key structural features—the tert-butyloxycarbonyl (Boc) protecting group, chloro substitution, and cyano functionality—make it a versatile building block for constructing complex molecules. The Boc group offers stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthetic pathways. The chloro and cyano substituents enhance reactivity for further functionalization, such as nucleophilic aromatic substitution or cyclization reactions. This compound is valued for its purity, consistent performance, and utility in multi-step syntheses, particularly in medicinal chemistry for developing bioactive compounds.
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate structure
1435014-27-9 structure
Product Name:tert-butyl N-(3-chloro-2-cyanophenyl)carbamate
CAS No:1435014-27-9
MF:C12H13ClN2O2
MW:252.696821928024
CID:6268111
PubChem ID:138754880
Update Time:2025-06-26

tert-butyl N-(3-chloro-2-cyanophenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(3-chloro-2-cyanophenyl)carbamate
    • 1435014-27-9
    • EN300-19671378
    • Inchi: 1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14/h4-6H,1-3H3,(H,15,16)
    • InChI Key: FFKZYAWLCYQWEE-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C#N)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 252.0665554g/mol
  • Monoisotopic Mass: 252.0665554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 62.1Ų

tert-butyl N-(3-chloro-2-cyanophenyl)carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-19671378-0.05g
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate
1435014-27-9
0.05g
$563.0 2023-09-16
Enamine
EN300-19671378-0.1g
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate
1435014-27-9
0.1g
$591.0 2023-09-16
Enamine
EN300-19671378-0.25g
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate
1435014-27-9
0.25g
$617.0 2023-09-16
Enamine
EN300-19671378-0.5g
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate
1435014-27-9
0.5g
$645.0 2023-09-16
Enamine
EN300-19671378-1.0g
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate
1435014-27-9
1g
$671.0 2023-05-25
Enamine
EN300-19671378-2.5g
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate
1435014-27-9
2.5g
$1315.0 2023-09-16
Enamine
EN300-19671378-5.0g
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate
1435014-27-9
5g
$1945.0 2023-05-25
Enamine
EN300-19671378-10.0g
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate
1435014-27-9
10g
$2884.0 2023-05-25
Enamine
EN300-19671378-1g
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate
1435014-27-9
1g
$671.0 2023-09-16
Enamine
EN300-19671378-5g
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate
1435014-27-9
5g
$1945.0 2023-09-16

Additional information on tert-butyl N-(3-chloro-2-cyanophenyl)carbamate

tert-butyl N-(3-chloro-2-cyanophenyl)carbamate: A Comprehensive Overview

The compound tert-butyl N-(3-chloro-2-cyanophenyl)carbamate, also known by its CAS number 1435014-27-9, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a carbamate functional group, further linked to a substituted phenyl ring containing chlorine and cyano substituents. The combination of these functional groups imparts the compound with distinctive chemical properties, making it a valuable molecule in research and industrial applications.

Recent studies have highlighted the potential of tert-butyl N-(3-chloro-2-cyanophenyl)carbamate in the field of drug discovery. Researchers have explored its role as a building block for constructing bioactive molecules, particularly in the development of inhibitors for specific enzyme targets. The presence of the cyano group and chlorine substituent on the aromatic ring enhances the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets. This has led to its use in designing compounds with potential therapeutic applications, such as anti-inflammatory agents and anticancer drugs.

In addition to its role in medicinal chemistry, tert-butyl N-(3-chloro-2-cyanophenyl)carbamate has also been studied for its applications in materials science. The compound's structure allows for easy modification, enabling the synthesis of polymers with tailored properties. For instance, researchers have investigated its use as a precursor for synthesizing advanced materials with improved mechanical strength and thermal stability. These materials hold promise for use in high-performance composites and electronic devices.

The synthesis of tert-butyl N-(3-chloro-2-cyanophenyl)carbamate involves a multi-step process that typically begins with the preparation of the substituted aniline derivative. The introduction of the cyano group and chlorine substituent is achieved through electrophilic substitution reactions, followed by the formation of the carbamate group via nucleophilic acylation. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products.

From an environmental perspective, understanding the behavior of tert-butyl N-(3-chloro-2-cyanophenyl)carbamate in different ecosystems is crucial. Studies have shown that the compound exhibits moderate biodegradability under aerobic conditions, with specific microbial communities playing a key role in its breakdown. However, further research is needed to assess its long-term impact on aquatic life and soil health.

In conclusion, tert-butyl N-(3-chloro-2-cyanophenyl)carbamate is a versatile compound with a wide range of applications across various scientific disciplines. Its unique chemical structure, combined with recent advancements in synthetic methods and application studies, positions it as an important molecule for future research and development efforts.

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd